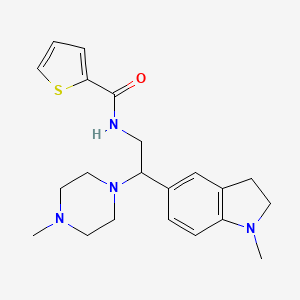![molecular formula C24H18BrN3O2S B2863315 N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 202349-83-5](/img/structure/B2863315.png)
N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the naphthalene and pyridine rings, the introduction of the bromophenyl group, and the attachment of the cyano and acetamide groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The naphthalene and pyridine rings would contribute to the compound’s aromaticity and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and various functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the cyano group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Applications De Recherche Scientifique
Insecticidal Activities
CBMicro_015156: may have potential applications as an insecticide. Compounds with similar structures have been designed and synthesized for their insecticidal activities, particularly targeting the ryanodine receptor (RyR) in insects . These receptors are promising targets for developing novel insecticides. The compound’s structural features could suggest its use in controlling agricultural pests like the diamondback moth.
Photocatalytic Hydrogen Evolution
The cyano groups present in CBMicro_015156 could be utilized in photocatalytic applications. Similar cyano-decorated compounds have been synthesized for hydrogen evolution, a clean energy source . The compound’s structure may facilitate light absorption and reduce carrier recombination, enhancing hydrogen production efficiency.
Polymorphism Studies
CBMicro_015156: could be studied for its polymorphic forms, which can exhibit different mechanical properties such as elasticity, brittleness, or plasticity . Understanding these properties is crucial for the development of materials with specific mechanical characteristics.
Safety and Hazards
As with any chemical compound, handling “N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .
Orientations Futures
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures have been studied for their potential uses in various fields, including drug development and materials science .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(5-cyano-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O2S/c25-16-8-10-17(11-9-16)27-23(30)14-31-24-21(13-26)20(12-22(29)28-24)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,20H,12,14H2,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQJZHOARVBJDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C#N)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

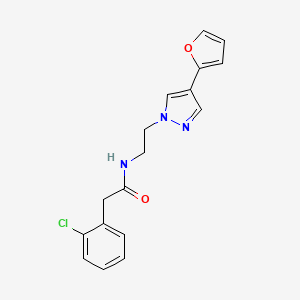
![3-(4-Methoxyphenyl)-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2863233.png)
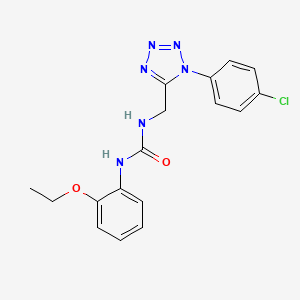
![5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride](/img/structure/B2863235.png)
![4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2863238.png)
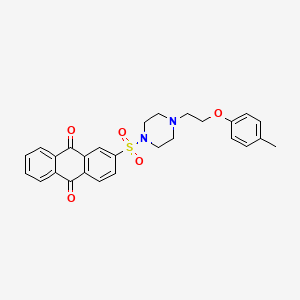
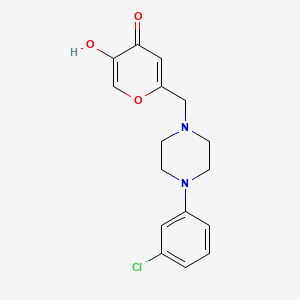
![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 2-ethylpiperidyl ketone](/img/structure/B2863245.png)
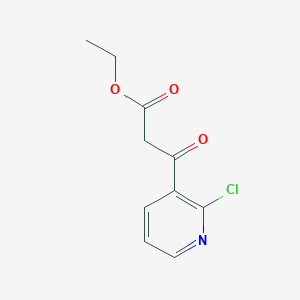
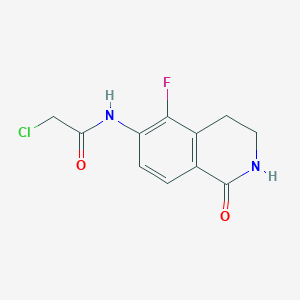

![methyl 4-{[7-(cyanomethoxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2863252.png)
![N-[2-(3-Methoxy-2,4-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2863253.png)
